molecular formula C7H7BrClN B1383599 3-Bromo-2-(chloromethyl)-5-methylpyridine CAS No. 1211578-73-2

3-Bromo-2-(chloromethyl)-5-methylpyridine

Cat. No.: B1383599
CAS No.: 1211578-73-2
M. Wt: 220.49 g/mol
InChI Key: BRGPXFHGTJDSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(chloromethyl)-5-methylpyridine (CAS RN: 1211578-73-2) is a valuable halogenated pyridine derivative that serves as a versatile synthetic intermediate in advanced organic and medicinal chemistry research . Its molecular formula is C₇H₇BrClN, and it features both bromine and chloromethyl functional groups on the pyridine ring, making it a multifunctional building block for constructing more complex molecules . This compound is part of a important class of chemical intermediates used in the synthesis of various pharmaceuticals. Related bromo- and chloro-substituted pyridines have been identified as key intermediates in the synthesis of active pharmaceutical ingredients, such as the critical intermediate for Rupatadine, a medication used for allergic rhinitis . Similar compounds are also utilized in creating pyrazolopyrimidine derivatives investigated for their activity against cancer and diseases related to cMet kinases, such as non-small-cell lung carcinomas . Research Applications: • Pharmaceutical Development: As a bifunctional building block for drug discovery and the synthesis of potential therapeutic agents. • Material Science: As a precursor for the development of specialty polymers and functional materials. • Agrochemical Research: For the synthesis of novel active molecules in crop protection. Handling and Safety: This product is intended for research purposes only and is not recommended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-bromo-2-(chloromethyl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGPXFHGTJDSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthesis and Supply of a Key Heterocyclic Building Block: 3-Bromo-2-(chloromethyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal and agrochemical research, the strategic use of highly functionalized heterocyclic compounds is paramount to the successful development of novel active ingredients. Among these, substituted pyridines represent a privileged scaffold, offering a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. This guide provides an in-depth technical overview of 3-Bromo-2-(chloromethyl)-5-methylpyridine , a versatile building block whose commercial availability and synthetic accessibility are of significant interest to researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound, identified by the Chemical Abstracts Service (CAS) number 1211578-73-2 , is a trifunctionalized pyridine derivative.[1][2][3] The presence of a bromine atom, a chloromethyl group, and a methyl group on the pyridine ring provides multiple reactive sites for further chemical elaboration, making it a valuable intermediate in the synthesis of more complex molecules.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1211578-73-2INDOFINE Chemical Company[1], Synthonix[2]
Molecular Formula C₇H₇BrClNINDOFINE Chemical Company[1], Synthonix[2]
Molecular Weight 220.49 g/mol INDOFINE Chemical Company[1], Synthonix[2]
Purity Typically ≥97%Synthonix[2]
MDL Number MFCD18254324Synthonix[2]

Commercial Availability and Key Suppliers

The accessibility of starting materials is a critical factor in the planning and execution of research and development projects. This compound is commercially available from a select number of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams for initial screening to larger quantities for scale-up studies.

Table 2: Prominent Suppliers of this compound

SupplierWebsiteNotes
INDOFINE Chemical Company, Inc. Provides a Safety Data Sheet (SDS) and lists the compound under catalog number 08-9871.[1][4]
Synthonix, Inc. Offers the compound with a purity of ≥97% under the SKU B81697.[2]
Arctom Lists the compound and provides basic chemical information.
BLD Pharm Lists the compound with its CAS number and basic properties.[3]

It is imperative for researchers to request and consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. The SDS for a related compound, 3-bromo-2-methylpyridine, indicates that it is a combustible liquid and requires storage in a cool, well-ventilated place away from heat and open flames. While the hazard profile of this compound may differ, similar precautions should be taken until a specific SDS is reviewed.

Synthetic Strategies: A Field-Proven Perspective

A plausible synthetic workflow, based on established organic chemistry principles and patented methods for analogous compounds, is outlined below. This conceptual pathway serves as a guide for experienced synthetic chemists.

G cluster_start Starting Material cluster_bromination Step 1: Bromination cluster_hydroxymethylation Step 2: Hydroxymethylation cluster_chlorination Step 3: Chlorination 3,5-Lutidine 3,5-Lutidine Bromination Bromination 3,5-Lutidine->Bromination 3-Bromo-5-methylpyridine 3-Bromo-5-methylpyridine Bromination->3-Bromo-5-methylpyridine e.g., NBS, acid Hydroxymethylation Hydroxymethylation 3-Bromo-5-methylpyridine->Hydroxymethylation (3-Bromo-5-methylpyridin-2-yl)methanol (3-Bromo-5-methylpyridin-2-yl)methanol Hydroxymethylation->(3-Bromo-5-methylpyridin-2-yl)methanol e.g., n-BuLi, formaldehyde Chlorination Chlorination (3-Bromo-5-methylpyridin-2-yl)methanol->Chlorination This compound This compound Chlorination->this compound e.g., SOCl₂, PCl₅

Figure 1: A conceptual synthetic pathway for this compound.

Experimental Considerations:

  • Step 1: Bromination: The selective bromination of 3,5-lutidine at the 3-position can be challenging due to the directing effects of the methyl groups. The use of N-bromosuccinimide (NBS) in the presence of an acid catalyst is a common method for the bromination of pyridines.[5]

  • Step 2: Hydroxymethylation: The introduction of a hydroxymethyl group at the 2-position can be achieved via lithiation with a strong base like n-butyllithium, followed by quenching with an electrophile such as formaldehyde. This reaction typically requires anhydrous conditions and low temperatures.

  • Step 3: Chlorination: The final conversion of the primary alcohol to the corresponding chloride can be accomplished using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

It is crucial to note that the synthesis of related brominated (chloromethyl)pyridines can involve hazardous reagents and reaction conditions, such as pyrophoric n-butyllithium and toxic thionyl chloride, necessitating stringent safety protocols and expert handling.[6]

Applications in Drug Discovery and Agrochemical Development

The trifunctional nature of this compound makes it a highly attractive scaffold for the synthesis of diverse compound libraries for biological screening.

Pharmaceutical Research

The pyridine moiety is a common feature in many approved drugs, and its derivatives are continuously explored for new therapeutic applications. While specific examples of drug candidates derived from this compound are not extensively documented in publicly available literature, its utility can be inferred from the reactivity of its functional groups.

  • Suzuki and other Cross-Coupling Reactions: The bromo substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, enabling the exploration of structure-activity relationships.

  • Nucleophilic Substitution: The chloromethyl group is a reactive electrophile that can readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alcohols. This provides a straightforward method for linking the pyridine core to other molecular fragments.

The combination of these reactive sites allows for the construction of complex molecular architectures with potential applications in areas such as oncology, neuroscience, and infectious diseases. The synthesis of related pyridine derivatives has been explored for the development of novel therapeutics.[7]

Agrochemical Synthesis

Substituted pyridines are also a cornerstone of the modern agrochemical industry, with many successful insecticides, herbicides, and fungicides containing this heterocyclic core. The development of novel pyridine-based agrochemicals is an active area of research.[8]

  • Insecticides: The structural features of this compound are reminiscent of the neonicotinoid class of insecticides, which act on the nicotinic acetylcholine receptors of insects. The chloromethylpyridine core is a key pharmacophore in several commercial insecticides. The synthesis of trifluoromethylpyridines, which are important intermediates for various agrochemicals, often starts from substituted methylpyridines.[9]

  • Herbicides and Fungicides: The versatility of the pyridine scaffold also extends to the development of herbicides and fungicides. The ability to introduce diverse functional groups onto the pyridine ring allows for the fine-tuning of biological activity and selectivity.

The commercial availability of this compound provides agrochemical researchers with a valuable tool for the rapid synthesis and evaluation of new crop protection agents.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in both pharmaceutical and agrochemical research and development. Its commercial availability from specialized suppliers, coupled with the potential for its synthesis through established methodologies, makes it an accessible and valuable tool for synthetic chemists. The trifunctional nature of this molecule provides a versatile platform for the creation of diverse and complex molecular structures, paving the way for the discovery of new and improved active ingredients. As with all reactive chemical intermediates, it is essential that researchers adhere to strict safety protocols and consult the relevant Safety Data Sheets before handling this compound.

References

  • U.S. Patent 5,436,344, "3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones," issued July 25, 1995. [https://patents.google.
  • Tokyo Chemical Industry Co., Ltd. "3-Bromo-2-methylpyridine Safety Data Sheet." [https://www.tcichemicals.com/IN/en/p/B2962]
  • Patsnap. "Synthesis method of 3-bromo-5-methylpyridine." [https://www.patsnap.
  • Journal of Agricultural and Food Chemistry. "Development of novel pyridine-based agrochemicals: A review." [https://www.researchgate.net/publication/381015629_Development_of_novel_pyridine-based_agrochemicals_A_review]
  • Journal of Pesticide Science. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6361239/]
  • ChemicalBook. "3-Bromo-2-methylpyridine synthesis." [https://www.chemicalbook.com/synthesis/38749-79-0.html]
  • Fisher Scientific. "3-Bromo-2-methylpyridine Safety Data Sheet." [https://www.fishersci.com/store/msds?partNumber=AC395990050&productDescription=3-BROMO-2-METHYLPYRIDINE%2C+97%2B%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • Sigma-Aldrich. "Safety Data Sheet." [https://www.sigmaaldrich.com/sds/aldrich/694177]
  • Fisher Scientific. "5-Bromo-2-chloro-3-methylpyridine Safety Data Sheet." [https://www.fishersci.com/store/msds?partNumber=H64109&productDescription=5-BROMO-2-CHLORO-3-METHYLPYRIDINE+9&vendorId=VN00032119&countryCode=US&language=en]
  • MedchemExpress. "3-Amino-5-bromo-2-chloropyridine | Intermediate." [https://www.medchemexpress.com/3-amino-5-bromo-2-chloropyridine.html]
  • TCI Chemicals. "Safety Data Sheet." [https://www.tcichemicals.com/sds/B5584_EN.pdf]
  • BLDpharm. "5-Bromo-3-(chloromethyl)-2-methylpyridine." [https://www.bldpharm.com/products/1211540-73-6.html]
  • Echemi. "5-Bromo-3-hydroxy-2-methylpyridine SDS, 91420-25-6 Safety Data Sheets." [https://www.echemi.com/sds/5-bromo-3-hydroxy-2-methylpyridine-cas-91420-25-6.html]
  • IP.com. "Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid." [https://priorart.ip.com/IPCOM/000242200]
  • Semantic Scholar. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar." [https://www.semanticscholar.org/paper/Facile-Synthesis-and-Characterization-of-a-Precursor-Karam-Do/5d8f8c8b1e4c7e6c3e9e1b2f9a7d3c8a9e1e8b9d]
  • Chem-Impex. "3-Bromo-5-methoxypyridine." [https://www.chemimpex.com/product/3-bromo-5-methoxypyridine]
  • BLD Pharm. "3-Bromo-2-chloro-5-methylpyridine." [https://www.bldpharm.com/products/17282-03-0.html]
  • INDOFINE Chemical Company, Inc. "this compound | 1211578-73-2." [https://www.indofinechemical.com/product-detail/3-bromo-2-chloromethyl-5-methylpyridine]
  • Synthonix, Inc. "3-bromo-2-(chloromethyl)-5-methyl-pyridine - [B81697]." [https://synthonix.com/products/3-bromo-2-chloromethyl-5-methyl-pyridine-b81697]
  • BLDpharm. "5-Bromo-2-(chloromethyl)-3-methylpyridine." [https://www.bldpharm.com/products/1015060-31-7.html]
  • BLDpharm. "3-Bromo-5-(chloromethyl)-2-methoxypyridine." [https://www.bldpharm.com/products/BD119796.html]
  • BLDpharm. "this compound." [https://www.bldpharm.com/products/1211578-73-2.html]
  • INDOFINE Chemical Company, Inc. "Safety Data Sheet." [https://www.indofinechemical.com/product-detail/sds/08-9871.pdf]

Sources

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-2-(chloromethyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Safety

As a Senior Application Scientist, I've witnessed firsthand the critical importance of a deep, mechanistic understanding of the reagents we work with. This guide is crafted not as a mere checklist of safety protocols, but as a comprehensive resource for the safe and effective handling of 3-Bromo-2-(chloromethyl)-5-methylpyridine. Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work. In the realm of drug discovery and development, where precision and safety are paramount, a thorough comprehension of the chemical entities we employ is the bedrock of innovation.

Compound Profile and Hazard Identification

This compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the reactive chloromethyl group, which allows for the introduction of the 5-bromo-3-methyl-2-pyridyl moiety into a target molecule. However, the very features that make this compound a useful synthon also contribute to its hazardous properties.

Structural Features and Inferred Hazards:

  • Pyridine Ring: The pyridine core is a common motif in many biologically active compounds. Halogenated pyridines can exhibit varying degrees of toxicity.[1]

  • Bromine Substitution: The presence of a bromine atom can enhance the biological activity and also the toxicity of the molecule.

  • Chloromethyl Group: This is a key functional group for the compound's reactivity and is also the primary source of its hazardous nature. The chloromethyl group is a known alkylating agent and a potent lachrymator .[2][3] Alkylating agents can react with biological macromolecules, which is the basis for their potential mutagenic and carcinogenic properties.[4] Lachrymators cause severe irritation to the eyes and respiratory tract.[2]

Globally Harmonized System (GHS) Classification (Inferred):

Based on the hazards of structurally similar compounds, this compound can be anticipated to fall under the following GHS classifications:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation

This classification is inferred and should be treated with the utmost caution. A formal hazard assessment should be conducted by a qualified professional.

Prudent Handling and Personal Protective Equipment (PPE)

Given the corrosive and lachrymatory nature of this compound, stringent adherence to proper handling procedures and the use of appropriate personal protective equipment are non-negotiable.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors and to contain any potential spills. The face velocity of the fume hood should be regularly checked to ensure it meets institutional safety standards.

Personal Protective Equipment (PPE) Protocol:

A multi-layered approach to PPE is crucial for comprehensive protection.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of the corrosive liquid and the lachrymatory vapors.
Hand Protection Double gloving with an inner nitrile glove and an outer glove of a material with high resistance to halogenated organic compounds, such as Viton® or butyl rubber.[5][6]Provides robust protection against skin contact. Nitrile offers good splash resistance, while the outer glove provides extended protection. Always check glove manufacturer's compatibility charts.
Body Protection A flame-resistant lab coat, worn fully buttoned.Protects against splashes and minor spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as handling large quantities or in the event of a spill. Consult your institution's environmental health and safety department for specific guidance.Provides an additional layer of protection against inhalation of harmful vapors.

Experimental Workflow for Safe Handling:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don appropriate PPE B Verify fume hood function A->B C Gather all necessary materials B->C D Work within the fume hood C->D E Dispense compound carefully D->E F Keep container sealed when not in use E->F G Decontaminate work area F->G H Properly dispose of waste G->H I Remove PPE and wash hands H->I

A logical workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

Accidents can happen even in the most well-regulated laboratories. A clear and well-rehearsed emergency plan is essential.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response Protocol:

A tiered response is necessary depending on the scale of the spill.

SpillResponse Spill Spill Occurs MinorSpill Minor Spill (in fume hood) Spill->MinorSpill MajorSpill Major Spill (outside fume hood) Spill->MajorSpill Contain Contain the spill with absorbent material MinorSpill->Contain Evacuate Evacuate the area MajorSpill->Evacuate Alert Alert others and call for help Evacuate->Alert Ventilate Ensure adequate ventilation Alert->Ventilate Neutralize Neutralize with a weak base (e.g., sodium bicarbonate) [7, 16] Contain->Neutralize Cleanup Collect waste in a sealed container Neutralize->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate

Sources

Electronic properties of the 3-Bromo-2-(chloromethyl)-5-methylpyridine ring system

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties and Reactivity of 3-Bromo-2-(chloromethyl)-5-methylpyridine

Executive Summary

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in synthetic chemistry, particularly within drug discovery and materials science. The pyridine core, rendered electron-deficient by the nitrogen heteroatom, is further modulated by a unique combination of electron-withdrawing and electron-donating substituents. This guide provides a detailed analysis of the electronic landscape of this molecule, explaining how the interplay of inductive and resonance effects governs its spectroscopic signature and chemical reactivity. We present detailed, field-proven protocols for its synthesis and subsequent derivatization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions, offering researchers a practical framework for leveraging this valuable building block.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its ability to act as a hydrogen bond acceptor and its metabolic stability make it a privileged structure in drug design. The strategic placement of substituents on the pyridine ring is a powerful method for fine-tuning a molecule's physicochemical properties, such as basicity, lipophilicity, and reactivity, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[2]

The subject of this guide, this compound, is a compelling synthetic intermediate precisely because of its distinct functional handles, each with a specific role dictated by the molecule's underlying electronic architecture. The chloromethyl group provides a reactive electrophilic site for nucleophilic attack, the bromo group serves as a versatile handle for cross-coupling reactions, and the methyl group subtly modulates the ring's electron density.[3][4] Understanding the electronic properties of this system is paramount for predicting its behavior and designing efficient synthetic strategies.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

A plausible synthetic route begins with the commercially available 2,5-lutidine (2,5-dimethylpyridine). The synthesis involves three key steps: N-oxidation, regioselective bromination, and chlorination of the 2-methyl group. The N-oxide intermediate is crucial for activating the 2-methyl group towards subsequent functionalization.

G cluster_0 Synthetic Pathway Start 2,5-Dimethylpyridine Step1 N-Oxidation Start->Step1 m-CPBA Intermediate1 2,5-Dimethylpyridine N-oxide Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Br₂ / H₂SO₄ Intermediate2 3-Bromo-2,5-dimethylpyridine N-oxide Step2->Intermediate2 Step3 Chlorination Intermediate2->Step3 POCl₃ or (COCl)₂ Product This compound Step3->Product G cluster_effects Contributing Electronic Effects Ring This compound Ring System Net Electronic Influence N Ring Nitrogen (-I) N->Ring:f1 Strong Withdrawal Br 3-Bromo (-I > +R) Br->Ring:f1 Net Withdrawal CH2Cl 2-Chloromethyl (-I) CH2Cl->Ring:f1 Strong Withdrawal Me 5-Methyl (+I) Me->Ring:f1 Weak Donation

Caption: Interplay of electronic effects on the pyridine core.

Computational Insights and Molecular Electrostatic Potential

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for visualizing a molecule's electronic landscape. [5][6]For this compound, a molecular electrostatic potential (MEP) map would be expected to show:

  • Electron-Deficient Regions (Blue): A significant region of positive potential around the pyridine nitrogen's lone pair and the hydrogen atoms, indicating susceptibility to nucleophilic attack. The area around the chloromethyl group would also be highly electrophilic.

  • Electron-Rich Regions (Red/Yellow): Areas of negative potential would be localized on the electronegative bromine and chlorine atoms. The π-system of the ring itself, while deactivated, would still represent a region of relative electron density compared to the sigma framework.

These computational models confirm the qualitative analysis: the molecule is polarized, with clear sites for electrophilic and nucleophilic interactions.

Reactivity and Synthetic Utility

The electronic features of this compound create two primary, orthogonal sites for chemical modification: the chloromethyl side chain and the C-Br bond on the ring.

Nucleophilic Substitution at the 2-(Chloromethyl) Group

The chloromethyl group at the C-2 position is an excellent electrophile, primed for S_N2 reactions. [7]Its reactivity is enhanced by its position adjacent to the electron-deficient pyridine ring, which helps stabilize the transition state. This allows for the facile introduction of a wide array of nucleophiles. [4][8]

This protocol describes a self-validating system for the synthesis of a thioether derivative, a common transformation in medicinal chemistry.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Causality Note: A non-nucleophilic base is required to deprotonate the thiol without competing in the substitution reaction.

  • Nucleophile Addition: Add the desired thiol (e.g., thiophenol, 1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-bromo-5-methyl-2-(arylthiomethyl)pyridine product.

Palladium-Catalyzed Cross-Coupling at the 3-Bromo Position

The carbon-bromine bond at the C-3 position is an ideal handle for forming new carbon-carbon or carbon-heteroatom bonds via transition metal catalysis. The Suzuki-Miyaura coupling is one of the most robust and widely used methods for this purpose. [3][9]

This protocol provides a reliable method for coupling an arylboronic acid to the pyridine core.

  • Catalyst Pre-activation (if required): In a Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the arylboronic acid (1.2 eq).

  • Reagent Addition: Add this compound (1.0 eq) and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 0.1 M). Causality Note: The aqueous base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the solvent in vacuo and purify the crude product by flash column chromatography to afford the 3-aryl-2-(chloromethyl)-5-methylpyridine.

G cluster_sn2 S_N2 Pathway cluster_suzuki Suzuki Coupling Pathway Start This compound SN2_Reagent R-SH, K₂CO₃ DMF Start:e->SN2_Reagent Attack at -CH₂Cl Suzuki_Reagent Ar-B(OH)₂ Pd Catalyst, Base Start:e->Suzuki_Reagent Reaction at C₃-Br SN2_Product Thioether Derivative SN2_Reagent->SN2_Product Suzuki_Product 3-Aryl Derivative Suzuki_Reagent->Suzuki_Product

Caption: Orthogonal reactivity of the two key functional handles.

Conclusion

This compound is a strategically designed synthetic building block whose value lies in its predictable and versatile reactivity. The electronic properties, dictated by a carefully balanced arrangement of substituents, create two distinct and orthogonally reactive sites. The highly electrophilic chloromethyl group is ideal for S_N2 displacement, while the bromo-substituted carbon is primed for modern cross-coupling methodologies. This dual functionality allows for a stepwise and controlled elaboration of the pyridine scaffold, making it an invaluable tool for medicinal chemists and materials scientists in the construction of complex molecular architectures.

References

  • Lu, Y., Guo, J., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203–205. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • National Center for Biotechnology Information (n.d.). 3-Bromo-2-chloro-5-methylpyridine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate (n.d.). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Retrieved from [Link]

  • Mathew, R., et al. (2025). Investigating the intrinsic electronic, structural properties and diverse bioactivities of mechanochemically crafted halogenated pyridine derivative: A combined experimental and computational study. Biochemical and Biophysical Research Communications. [Link]

  • ResearchGate (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Retrieved from [Link]

  • Abo-Dya, N. E., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Carbon, 7, 54. [Link]

  • Puzzarini, C., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 733. [Link]

  • ResearchGate (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. ResearchGate. Retrieved from [Link]

  • Google Patents (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • National Center for Biotechnology Information (n.d.). Picolyl chloride hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Franzen, J. H., et al. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO₂, SO₂, BCl₃ and PdII complexes. Dalton Transactions. [Link]

  • Lee, J., et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Organic Letters, 22(10), 3979–3983. [Link]

  • Stoyanov, S., et al. (2023). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 28(14), 5533. [Link]

  • ResearchGate (n.d.). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. ResearchGate. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Molecules, 29(12), 2824. [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate (n.d.). Observed and predicted permeability values for substituted pyridines. ResearchGate. Retrieved from [Link]

  • YouTube (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670. [Link]

  • Wikipedia (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]

  • SciSpace (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]

  • Google Patents (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Semantic Scholar (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

  • Knight, A. M., et al. (2016). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganica Chimica Acta, 440, 107–113. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry, 72(19), 7296–7299. [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Wikipedia (n.d.). Pyridine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 3-Bromo-2-(chloromethyl)-5-methylpyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Pyridine Building Block

The pyridine ring is a cornerstone of medicinal chemistry, embedded in numerous blockbuster drugs due to its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate the physicochemical properties of a molecule. Within the vast arsenal of chemical building blocks, 3-Bromo-2-(chloromethyl)-5-methylpyridine stands out as a particularly versatile and powerful intermediate.

Its utility stems from two distinct and orthogonally reactive functional groups: a benzylic-type chloride and an aromatic bromide.

  • The 2-(Chloromethyl) Group: This site is highly activated for nucleophilic substitution (SN2) reactions. The adjacent electron-withdrawing pyridine nitrogen enhances the electrophilicity of the benzylic carbon, allowing for facile reaction with a wide array of nucleophiles (amines, thiols, alcohols, etc.). This provides a straightforward and reliable handle for introducing diverse side chains and pharmacophoric elements.

  • The 3-Bromo Group: Positioned on the aromatic ring, this bromine atom is a prime substrate for modern palladium-catalyzed cross-coupling reactions. It enables the strategic formation of carbon-carbon and carbon-heteroatom bonds, allowing for the connection of aryl, heteroaryl, alkyl, and amino moieties.

This dual reactivity allows for a modular and sequential approach to molecular construction, making this compound an invaluable asset for building complex molecular architectures found in modern pharmaceutical candidates. This guide provides detailed protocols and the underlying scientific rationale for harnessing its synthetic potential.

Compound Profile and Safety Precautions

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.

Physicochemical Data
PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₇BrClN
Molecular Weight 220.50 g/mol
CAS Number 120596-93-4
Appearance Off-white to light yellow solid
SMILES CC1=CC(=C(N=C1)Cl)Br
Safety and Handling

This compound is classified as hazardous and requires careful handling to minimize exposure.[1][2]

  • GHS Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] May also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Work Environment: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2] The compound may be light-sensitive.[2][3]

Core Synthetic Application I: Nucleophilic Substitution at the Chloromethyl Moiety

The primary and most direct application of this building block involves leveraging the high reactivity of the chloromethyl group. This SN2 reaction is a robust method for linking the pyridine core to various functional groups.

Mechanistic Principle

The carbon of the chloromethyl group is highly electrophilic due to the inductive effect of the adjacent chlorine atom and the electron-withdrawing nature of the pyridine ring. This allows a nucleophile (Nu⁻) to readily attack the carbon, displacing the chloride leaving group in a classic bimolecular substitution mechanism. The reaction is often facilitated by a non-nucleophilic base to quench the HCl generated in situ, particularly when using amine nucleophiles.

Workflow for SN2 Displacement

G reagent 3-Bromo-2-(chloromethyl)- 5-methylpyridine reaction Reaction at RT to 60 °C reagent->reaction nucleophile Nucleophile (R-NH2, R-OH, R-SH) nucleophile->reaction solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->reaction base Base (e.g., K2CO3, Et3N) (if required) base->reaction workup Aqueous Workup & Extraction reaction->workup product Substituted Product: 3-Bromo-5-methyl-2-(nucleophilomethyl)pyridine workup->product

Caption: General workflow for nucleophilic substitution.

Protocol: Synthesis of N-Benzyl-1-(3-bromo-5-methylpyridin-2-yl)methanamine

This protocol details the reaction with a representative primary amine nucleophile, benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous (approx. 0.1 M concentration of the limiting reagent)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen or argon atmosphere), add this compound and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Nucleophile Addition: Add benzylamine dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Workup - Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-Benzyl-1-(3-bromo-5-methylpyridin-2-yl)methanamine.

Causality and Trustworthiness:

  • Choice of Base: Potassium carbonate is a mild, inexpensive, and effective inorganic base that neutralizes the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. Using at least two equivalents ensures the reaction goes to completion.

  • Solvent Selection: Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents while not interfering with the SN2 mechanism. DMF is another excellent alternative.

  • Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Core Synthetic Application II: Palladium-Catalyzed Cross-Coupling

The C(sp²)-Br bond at the 3-position is the gateway to a vast chemical space via cross-coupling chemistry. The Suzuki-Miyaura coupling is arguably the most implemented of these transformations in the pharmaceutical industry for its reliability and functional group tolerance.[4]

Mechanistic Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, using a palladium catalyst and a base.[4][5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition ArX R1-X (3-Bromopyridine derivative) ArX->OxAdd PdII_intermediate R1-Pd(II)L2-X OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation Boronic R2-B(OH)2 (Arylboronic acid) Boronic->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation PdII_R1R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Coupled Product) Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Synthesis of a 3-Aryl-2-(chloromethyl)-5-methylpyridine Derivative

This protocol describes a typical Suzuki coupling using the title compound and a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., aqueous Sodium Carbonate (Na₂CO₃) 2M solution or solid K₃PO₄) (2-3 eq)

  • Solvent System (e.g., 1,4-Dioxane/Water (4:1) or Toluene)

  • Ethyl acetate (for extraction)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Degassing: Degas the solvent (e.g., 1,4-Dioxane) by bubbling nitrogen or argon through it for 20-30 minutes. This is critical to remove dissolved oxygen which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Setup: In a flask suitable for heating under an inert atmosphere (e.g., a Schlenk flask), combine this compound, the arylboronic acid, and the palladium catalyst.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent and Base Addition: Add the degassed solvent (e.g., 1,4-Dioxane) followed by the aqueous base solution (e.g., 2M Na₂CO₃).

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring for 6-18 hours.[6] Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude residue by column chromatography (silica gel) to yield the desired 3-aryl-2-(chloromethyl)-5-methylpyridine.

Causality and Trustworthiness:

  • Catalyst Choice: Pd(PPh₃)₄ is a classic, reliable catalyst for Suzuki couplings.[6] For more challenging substrates, more advanced catalyst systems (e.g., Pd(OAc)₂ with ligands like SPhos or XPhos) may offer higher yields and faster reaction times.[7]

  • Role of the Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5]

  • Solvent System: A biphasic system like Dioxane/Water or Toluene/Water is common. The organic solvent solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base.[6]

  • Inert Conditions: The necessity of an inert atmosphere is a self-validating aspect of the protocol. Failure to exclude oxygen will result in poor or no conversion, as the active Pd(0) species will be destroyed.

Summary of Synthetic Strategies and Potential

The strategic application of this compound allows for the construction of complex pharmaceutical intermediates through a logical, two-stage process.

StageReaction TypeKey ReagentsPurposeTypical Yields
Stage 1 Nucleophilic SubstitutionAmines, Alcohols, Thiols, BaseIntroduce diverse side chains70-95%
Stage 2 Suzuki-Miyaura CouplingArylboronic acids, Pd Catalyst, BaseBuild biaryl/heteroaryl scaffolds60-90%

It is important to note that the order of these reactions can be reversed. One could perform the Suzuki coupling first to install the aryl group and then conduct the nucleophilic substitution on the chloromethyl handle. The choice of sequence depends on the functional group compatibility of the specific nucleophile and boronic acid being used. This flexibility further enhances the value of this compound as a premier building block in drug discovery.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026).
  • Google Patents. (1995).
  • Patsnap. (Date unavailable). Synthesis method of 3-bromo-5-methylpyridine.
  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • Wikipedia. (Date unavailable). Suzuki reaction. [Link]

  • ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Google Patents. (2011). Method for preparing 5-bromo-2-methylpyridine.
  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • Pearson+. (Date unavailable). We have considered nucleophilic aromatic substitution of pyridine.... [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. (2025). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. [Link]

  • PubChem. (Date unavailable). 3-Bromo-2-chloro-5-methylpyridine. [Link]

  • ResearchGate. (Date unavailable). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium.... [Link]

  • Royal Society of Chemistry. (Date unavailable). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • ResearchGate. (2025). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. [Link]

  • ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]

  • Organic Chemistry Portal. (Date unavailable). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (Date unavailable). Imidazo[1,2-a]pyridine synthesis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • MDPI. (Date unavailable). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • PubMed. (Date unavailable). Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. [Link]

  • AWS. (2016). SAFETY DATA SHEET BROMICIDE® GRANULES (US). [Link]

Sources

Step-by-step synthesis of 3-Bromo-2-(chloromethyl)-5-methylpyridine from 3,5-lutidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Multi-Step Synthesis of 3-Bromo-2-(chloromethyl)-5-methylpyridine from 3,5-Lutidine

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research.[1] The described synthetic pathway commences with the readily available starting material, 3,5-lutidine, and proceeds through a logical sequence of reactions including selective oxidation, Hofmann rearrangement, Sandmeyer bromination, directed ortho-metalation, and chlorination. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the underlying chemical principles and justifications for each procedural step, ensuring both reproducibility and a deeper understanding of the transformation.

Introduction

Halogenated and functionalized pyridine derivatives are fundamental building blocks in modern medicinal chemistry. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in the design of bioactive molecules. This compound, in particular, possesses three distinct points for chemical modification—the bromo, chloromethyl, and methyl groups—making it a versatile precursor for constructing complex molecular architectures.

The synthesis of this target molecule from a simple starting material like 3,5-lutidine is a non-trivial process that requires a multi-step approach with careful control over regioselectivity. A direct approach involving bromination and side-chain chlorination of 3,5-lutidine is hampered by a lack of regiochemical control. The protocol outlined herein circumvents these challenges by strategically functionalizing the pyridine ring through a robust and well-documented series of chemical transformations. The overall strategy involves the conversion of one of the methyl groups into an amino group, which then serves as a handle for introducing the bromine atom via a Sandmeyer reaction. Subsequently, the bromine atom is leveraged as a directing group to install the required chloromethyl functionality at the C-2 position.

Overall Synthetic Scheme

The synthesis is divided into two main parts: the preparation of the key intermediate, 3-Bromo-5-methylpyridine, followed by its conversion to the final product.

Synthetic_Scheme cluster_0 Part A: Synthesis of 3-Bromo-5-methylpyridine cluster_1 Part B: Functionalization to Final Product A 3,5-Lutidine B 5-Methylnicotinic Acid A->B 1. KMnO4, H2O, Heat C 5-Methylnicotinamide B->C 2. SOCl2 3. NH4OH D 3-Amino-5-methylpyridine C->D 4. NaOBr, NaOH E 3-Bromo-5-methylpyridine D->E 5. HBr, NaNO2, CuBr F 3-Bromo-2-(hydroxymethyl)-5-methylpyridine E->F 6. LDA, THF, -78°C 7. (CH2O)n G This compound F->G 8. SOCl2

Figure 1: Overall workflow for the synthesis of this compound.

Part A: Synthesis of 3-Bromo-5-methylpyridine

This part details the conversion of 3,5-lutidine into a key brominated intermediate.

Step 1: Selective Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid

Principle: One of the two methyl groups of 3,5-lutidine is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). While both methyl groups are susceptible to oxidation, the reaction can be controlled by stoichiometry to favor mono-oxidation.

Protocol:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3,5-lutidine (107.15 g, 1.0 mol) and water (1.0 L).

  • Heat the mixture to 80°C with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate (KMnO₄) (173.8 g, 1.1 mol) in 600 mL of warm water.

  • Add the KMnO₄ solution portion-wise to the lutidine mixture over 4-5 hours, maintaining the reaction temperature between 85-95°C. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue heating and stirring for an additional 2 hours until the purple color no longer fades.

  • While hot, filter the reaction mixture through a pad of Celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to a volume of approximately 400 mL.

  • Cool the solution in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid (HCl).

  • A white precipitate of 5-methylnicotinic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C.

Steps 2 & 3: Amidation of 5-Methylnicotinic Acid

Principle: The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride (SOCl₂). The crude acid chloride is then reacted with ammonia to form the corresponding amide, 5-methylnicotinamide.

Protocol:

  • Caution: This step should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and releases toxic fumes.

  • Place the dry 5-methylnicotinic acid (137.1 g, ~1.0 mol) in a 1 L round-bottom flask equipped with a reflux condenser and a gas trap.

  • Add thionyl chloride (110 mL, 1.5 mol) slowly.

  • Heat the mixture to reflux (approx. 80°C) for 2 hours. The solid will dissolve as it converts to the acid chloride.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Cool the resulting crude acid chloride in an ice bath.

  • In a separate flask, prepare a solution of concentrated ammonium hydroxide (300 mL). Slowly and carefully add the crude acid chloride to the ammonium hydroxide solution with vigorous stirring, keeping the temperature below 20°C.

  • A white solid (5-methylnicotinamide) will precipitate. Stir the mixture for 1 hour at room temperature.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Step 4: Hofmann Rearrangement to 3-Amino-5-methylpyridine

Principle: The Hofmann rearrangement converts the primary amide to a primary amine with one fewer carbon atom. This is achieved by treating the amide with sodium hypobromite (NaOBr), which is generated in situ from bromine and sodium hydroxide.

Protocol:

  • Prepare a solution of sodium hydroxide (80 g, 2.0 mol) in 400 mL of water and cool it to 0°C in an ice-salt bath.

  • Slowly add bromine (48 mL, 0.94 mol) to the cold NaOH solution with stirring to form a solution of sodium hypobromite.

  • In a separate flask, dissolve the dry 5-methylnicotinamide (136.1 g, ~1.0 mol) in 200 mL of warm water.

  • Slowly add the amide solution to the cold NaOBr solution, maintaining the temperature below 10°C.

  • Once the addition is complete, slowly warm the reaction mixture to 70-80°C and hold for 1 hour.

  • Cool the mixture to room temperature and extract the product with dichloromethane (DCM) (3 x 200 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-amino-5-methylpyridine as a solid.

Step 5: Sandmeyer Reaction to 3-Bromo-5-methylpyridine

Principle: The Sandmeyer reaction is a classic transformation that converts a primary aromatic amine into an aryl halide. The amine is first diazotized with nitrous acid (generated from NaNO₂ and HBr) to form a diazonium salt, which is then decomposed by a copper(I) bromide catalyst to yield the aryl bromide.[2][3]

Protocol:

  • To a 1 L flask, add 3-amino-5-methylpyridine (108.14 g, 1.0 mol) and 48% hydrobromic acid (HBr) (400 mL). Cool the mixture to -5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂) (76 g, 1.1 mol) in 150 mL of water.

  • Add the NaNO₂ solution dropwise to the amine solution, keeping the internal temperature below 0°C. Stir for 30 minutes after the addition is complete.

  • In a separate 2 L flask, prepare a solution of copper(I) bromide (CuBr) (157.8 g, 1.1 mol) in 48% HBr (200 mL). Cool this solution to 0°C.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition.

  • Cool the reaction mixture and make it basic (pH > 10) by the slow addition of concentrated NaOH solution.

  • Extract the product with diethyl ether (3 x 250 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 3-bromo-5-methylpyridine.

Part B: Synthesis of this compound

Steps 6 & 7: Directed ortho-Metalation and Hydroxymethylation

Principle: The bromine atom at the C-3 position is an effective directing group for ortho-metalation. A strong, sterically hindered base like lithium diisopropylamide (LDA) will selectively deprotonate the most acidic proton, which is at the C-2 position, adjacent to the electronegative bromine. The resulting organolithium intermediate is then quenched with an electrophile, in this case, formaldehyde, to install a hydroxymethyl group.

Protocol:

  • Caution: This reaction must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and dry glassware.

  • Set up a 1 L three-necked flask with a thermometer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous tetrahydrofuran (THF) (400 mL) and diisopropylamine (44 mL, 0.31 mol) to the flask and cool to -10°C.

  • Slowly add n-butyllithium (n-BuLi) (2.5 M in hexanes, 120 mL, 0.3 mol) to the stirred solution, maintaining the temperature below 0°C. Stir for 30 minutes at this temperature to generate LDA.

  • Cool the LDA solution to -78°C (dry ice/acetone bath).

  • Dissolve 3-bromo-5-methylpyridine (43.0 g, 0.25 mol) in 100 mL of anhydrous THF and add it dropwise to the LDA solution, keeping the internal temperature below -70°C.

  • Stir the resulting dark solution at -78°C for 1.5 hours.

  • Add dry paraformaldehyde (9.0 g, 0.3 mol) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (100 mL).

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain crude 3-bromo-2-(hydroxymethyl)-5-methylpyridine, which can be purified by column chromatography.

Step 8: Chlorination of 3-Bromo-2-(hydroxymethyl)-5-methylpyridine

Principle: The primary alcohol is converted to the target chloromethyl compound using a standard chlorinating agent such as thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite ester intermediate. Using an alternative like cyanuric chloride offers milder conditions.[4]

Protocol (using Thionyl Chloride):

  • Caution: Perform this reaction in a well-ventilated fume hood.

  • Dissolve the crude 3-bromo-2-(hydroxymethyl)-5-methylpyridine (40.4 g, ~0.2 mol) in dichloromethane (DCM) (300 mL) and cool the solution to 0°C in an ice bath.

  • Add thionyl chloride (22 mL, 0.3 mol) dropwise to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice (500 g).

  • Slowly neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

StepStarting MaterialReagentsMolar Ratio (vs SM)SolventTemp (°C)Time (h)Expected Yield
1 3,5-LutidineKMnO₄1.1Water85-956-770-80%
2/3 5-Methylnicotinic AcidSOCl₂, NH₄OH1.5, excessNeat, Water80, <203, 185-95%
4 5-MethylnicotinamideBr₂, NaOH0.94, 2.0Water0 -> 802-375-85%
5 3-Amino-5-methylpyridineHBr, NaNO₂, CuBrExcess, 1.1, 1.1Water-5 -> 603-460-70%
6/7 3-Bromo-5-methylpyridineLDA, (CH₂O)n1.2, 1.2THF-78 -> RT1465-75%
8 3-Bromo-2-(hydroxymethyl)-5-methylpyridineSOCl₂1.5DCM0 -> RT3-480-90%

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment and structural integrity.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.

  • FT-IR: To identify characteristic functional group vibrations.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • All operations should be conducted in a well-ventilated chemical fume hood.

  • Thionyl chloride, bromine, and n-butyllithium are highly reactive and corrosive. Handle with extreme care according to their Safety Data Sheets (SDS).

  • The reaction involving LDA requires strictly anhydrous and inert conditions. n-BuLi is pyrophoric.

  • Exercise caution during quenching and neutralization steps, as they can be exothermic.

References

  • Liu, R. Synthesis method of 3-bromo-5-methylpyridine. CN105801458A.
  • Wang, L. et al. Preparation method of 3,5-dibromopyridine-N-oxide. CN104447531A.
  • Molecules. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Available at: [Link]

  • Liu, G. et al. Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. CN101648912B.
  • Liu, G. et al. Method for preparing 3,5-dimethylpyridine-N-oxide. CN101648910B.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Google Patents. Preparation of 2-chloro-5-methylpyridine. US4612377A.
  • National Center for Biotechnology Information. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. Acta Crystallographica Section E. (2012). Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Chemistry LibreTexts. Radical Mechanism Overview. Available at: [Link]

  • Chemguide. Explaining the methylbenzene - chlorine free radical substitution mechanism. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in reactions involving 3-Bromo-2-(chloromethyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-2-(chloromethyl)-5-methylpyridine

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versatile but challenging bifunctional building block. Our goal is to provide field-proven insights and actionable protocols to help you overcome common hurdles, particularly low reaction conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound has stalled or resulted in a low yield. What are the first steps I should take to troubleshoot?

This is the most common issue encountered with this reagent. Its dual reactivity, stemming from the benzylic-like chloride and the aryl bromide, requires a systematic approach to diagnosis. Before diving into specific reaction types, begin with a universal checklist.

Initial Troubleshooting Workflow

G cluster_0 Phase 1: Reagent & Setup Verification cluster_1 Phase 2: Reaction Parameter Analysis cluster_2 Phase 3: Side Reaction Investigation A 1. Verify Starting Material Integrity B 2. Confirm Purity of All Reagents & Solvents A->B C 3. Ensure Inert Atmosphere (if required) B->C D 4. Analyze Reaction Type & Selectivity C->D E 5. Re-evaluate Conditions: Temp, Conc., Stoichiometry D->E F 6. Characterize Byproducts (LCMS, NMR) E->F G 7. Identify Potential Side Reactions F->G H 8. Implement Corrective Protocol G->H cluster_paths SM 3-Bromo-2-(chloromethyl) -5-methylpyridine DP Desired Product (S N 2 at -CH 2 Cl) SM->DP  Good Nucleophile + Weak Base SP1 Side Product 1: Hydrolysis (-CH 2 OH) SM->SP1  H 2 O / Strong Base (OH - ) SP2 Side Product 2: Pyridine Quaternization SM->SP2  Excess Substrate or Dimerization

Caption: Competing reaction pathways in nucleophilic substitutions.

Protocol: Optimized SN2 Reaction with a Thiol Nucleophile

This protocol is based on established methods for similar substrates and is designed to maximize yield by controlling the key parameters discussed. [1]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (0.5 M concentration relative to the pyridine substrate).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Nucleophile Addition: Add the thiol (e.g., thiophenol, 1.1 equivalents) at room temperature and stir for 15 minutes to generate the thiolate in situ.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in a small amount of DMF.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography.

Guide 2: Troubleshooting Cross-Coupling at the 3-Bromo Position

The C-Br bond at the 3-position is the target for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. The chloromethyl group is generally stable under these conditions, provided the temperature and nucleophiles/bases are chosen carefully.

Q3: My Suzuki-Miyaura coupling is failing. I'm recovering starting material or seeing catalyst decomposition (palladium black). What is the cause?

Failure in cross-coupling reactions with this substrate often involves catalyst inhibition or deactivation, or suboptimal reaction parameters. The pyridine nitrogen, being a Lewis base, can coordinate to the palladium catalyst, potentially hindering its catalytic activity. [2] Key Factors for Suzuki-Miyaura Cross-Coupling:

ParameterRecommended ChoiceRationale & Causality
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Tetrakis(triphenylphosphine)palladium(0) is a reliable choice. The phosphine ligands are crucial for stabilizing the Pd(0) state and facilitating the catalytic cycle. [3]
Base K₃PO₄, K₂CO₃, CsFAn inorganic base is required for the transmetalation step. K₃PO₄ is effective and generally does not interfere with the substrate. [3]
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is common for Suzuki reactions to dissolve both the organic substrate and the inorganic base. [3]
Temperature 85 °C to 100 °CThermal energy is required to drive the oxidative addition and reductive elimination steps. However, temperatures above 110 °C can lead to catalyst decomposition and side reactions. [3]
Ligands PPh₃, dppf, SPhos, XPhosIf using a Pd(II) precatalyst, the choice of phosphine ligand is critical. Bulky, electron-rich ligands can improve catalyst performance and prevent catalyst deactivation.
Protocol: Optimized Suzuki-Miyaura Coupling Reaction

This protocol is adapted from successful couplings of functionalized bromopyridines. [3]

  • Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol %).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 85-95 °C under a nitrogen atmosphere and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Q4: How do I avoid side reactions involving the chloromethyl group during a cross-coupling reaction?

The chloromethyl group is generally unreactive under standard Suzuki conditions. However, if your coupling partner or base is highly nucleophilic (e.g., in a Buchwald-Hartwig amination), you may see competitive substitution. In such cases:

  • Use a bulkier, less nucleophilic base (e.g., LHMDS instead of NaOtBu at lower temperatures).

  • Employ a ligand system that favors the C-Br activation pathway at lower temperatures.

References

  • 3-Bromo-2-chloro-5-methylpyridine 97% - Pipzine Chemicals. Pipzine Chemicals. [Link]

  • US Patent 5436344A: 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022-03-25). YouTube. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021-07-23). Semantic Scholar. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). MDPI. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021-08-18). MDPI. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023-01-09). Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Isolation of 3-Bromo-2-(chloromethyl)-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2-(chloromethyl)-5-methylpyridine and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the critical workup and isolation phases of your synthesis. Our goal is to equip you with the knowledge to navigate common challenges, ensuring the purity and stability of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control during the aqueous workup of this compound?

A1: The most critical factor is pH control . The 2-(chloromethyl) group on the pyridine ring is susceptible to hydrolysis, which is significantly accelerated under basic conditions. The lone pair on the pyridine nitrogen can also participate in intermolecular reactions if not protonated. Therefore, maintaining a mildly acidic to neutral pH during quenching and extraction is paramount to prevent the formation of the corresponding hydroxymethyl or other undesired byproducts.

Q2: My crude product is a dark oil after solvent evaporation. Is this normal, and what are the likely impurities?

A2: While a slight yellow tint can be common, a dark oil often indicates the presence of impurities. Potential impurities include:

  • 3-Bromo-2-(hydroxymethyl)-5-methylpyridine: The primary hydrolysis byproduct.

  • Over-chlorinated species: Such as 3-Bromo-2-(dichloromethyl)-5-methylpyridine, which can arise from aggressive chlorination conditions.[1]

  • Unreacted starting material: For instance, 3-bromo-2-(hydroxymethyl)-5-methylpyridine if the chlorination was incomplete.

  • Polymerization products: 2-(Chloromethyl)pyridine derivatives can be unstable and may polymerize over time, especially when heated or exposed to certain metals.

Q3: I'm observing a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

A3: Emulsion formation is a common issue when working with pyridine derivatives due to their ability to act as surfactants. To break the emulsion, you can try the following techniques:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can effectively separate the layers.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the isolation of your this compound derivative.

Problem 1: Low Yield After Aqueous Workup

Symptoms:

  • Significantly lower than expected mass of crude product after solvent evaporation.

  • TLC analysis of the aqueous layer shows the presence of UV-active material.

Potential Causes & Solutions:

Potential Cause Explanation & Causality Troubleshooting & Prevention Protocol
Product Loss to Aqueous Layer The pyridine nitrogen is basic and can be protonated, increasing the water solubility of your product, especially if the aqueous phase is too acidic.1. pH Adjustment: Carefully adjust the pH of the aqueous layer to be slightly basic (pH 8-9) with a mild base like sodium bicarbonate just before the final extraction. This will deprotonate the pyridine nitrogen, making the product less water-soluble. Caution: Do not make the solution strongly basic or let it stand for a long time, as this will promote hydrolysis of the chloromethyl group.[2] 2. Salting Out: Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the organic product in the aqueous phase.
Hydrolysis of the Chloromethyl Group The chloromethyl group is a reactive electrophile and can be hydrolyzed to the corresponding alcohol, especially in the presence of water and base.[2][3]1. Temperature Control: Perform the quench and extractions at low temperatures (0-5 °C) to slow down the rate of hydrolysis. 2. Use of Mild Base: Neutralize excess acid with a saturated solution of sodium bicarbonate rather than stronger bases like sodium hydroxide. 3. Minimize Contact Time: Perform the aqueous workup as quickly as possible.
Incomplete Extraction The product may not have been fully extracted from the aqueous layer.1. Increase Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). 2. Choice of Solvent: Use a solvent in which your product is highly soluble, such as dichloromethane or ethyl acetate.
Problem 2: Difficulty in Purifying the Crude Product by Column Chromatography

Symptoms:

  • Streaking of the product spot on the TLC plate.

  • Poor separation of the desired product from impurities on the column.

  • Product appears to be decomposing on the silica gel.

Potential Causes & Solutions:

Potential Cause Explanation & Causality Troubleshooting & Purification Protocol
Interaction with Acidic Silica Gel The basic pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking and poor separation.1. Deactivate Silica Gel: Add a small amount of a tertiary amine, such as triethylamine (~0.1-1% v/v), to your eluent system.[4] This will compete with your product for binding to the acidic sites on the silica. 2. Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography.
Inappropriate Eluent System The polarity of the eluent may not be optimal for separating your product from impurities.1. TLC Optimization: Systematically test different solvent systems using TLC to find the optimal eluent for separation. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[4] Aim for an Rf value of ~0.3 for your product. 2. Gradient Elution: Start with a low polarity eluent and gradually increase the polarity during the column run to improve separation.
On-Column Decomposition The product may be unstable on the acidic silica gel, leading to decomposition.1. Rapid Chromatography: Use flash chromatography with pressure to minimize the time the compound spends on the column. 2. Non-Aqueous Workup: If the product is extremely sensitive, consider a non-aqueous workup where the reaction mixture is filtered through a plug of silica or celite and the solvent is evaporated. The crude product can then be purified by crystallization if possible.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Chlorination Reactions (e.g., with SOCl₂ or POCl₃)
  • Cooling: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exotherm during quenching.

  • Quenching: Slowly and carefully add the reaction mixture to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate. CAUTION: This can be a highly exothermic process with gas evolution (CO₂). Add the reaction mixture portion-wise to maintain control.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (to remove water-soluble salts).

    • Saturated aqueous sodium chloride (brine) (to help break any emulsions and further remove water).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heat to prevent product decomposition.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use a silica gel TLC plate with a fluorescent indicator (F₂₅₄).

  • Spotting: Dissolve a small amount of your crude product in a suitable solvent and spot it on the baseline of the TLC plate.

  • Elution: Develop the plate in a sealed chamber with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization:

    • UV Light: Visualize the plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.

    • Iodine Staining: Place the plate in a chamber with a few crystals of iodine. Most organic compounds will appear as brown spots.

    • Potassium Permanganate Stain: A dip in a potassium permanganate solution will visualize compounds that can be oxidized.

Visualizations

Workup_Troubleshooting cluster_start Start: Crude Reaction Mixture cluster_workup Workup & Extraction cluster_analysis Analysis & Purification cluster_issues Troubleshooting start Crude Mixture quench Quench with NaHCO₃ (aq) start->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash emulsion Emulsion Forms extract->emulsion Issue? dry Dry & Concentrate wash->dry low_yield Low Yield wash->low_yield Check Aqueous Layer tlc TLC Analysis dry->tlc column Column Chromatography tlc->column streaking TLC Streaking tlc->streaking pure_product Pure Product column->pure_product emulsion->wash Solution: Add Brine low_yield->extract Re-extract streaking->column Solution: Add Et₃N to Eluent

Caption: A flowchart for troubleshooting the workup and purification of this compound derivatives.

Hydrolysis_Pathway reactant This compound product 3-Bromo-2-(hydroxymethyl)-5-methylpyridine reactant->product SN1 or SN2 Hydrolysis conditions H₂O, Base (e.g., OH⁻) conditions->reactant

Caption: The hydrolysis pathway of this compound to its corresponding alcohol.

References

  • 2-Picolyl chloride hydrochloride, PubChem. Available at: [Link] (Accessed: January 25, 2026).

  • 3-Bromo-2-chloro-5-methylpyridine, PubChem. Available at: [Link] (Accessed: January 25, 2026).

  • Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH, ResearchGate. Available at: [Link] (Accessed: January 25, 2026).

  • How to Run a Flash Column, University of Rochester Department of Chemistry. Available at: [Link] (Accessed: January 25, 2026).

  • Synthetic method of 2-chloromethylpyridine hydrochloride, Google Patents.
  • Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions, The Royal Society of Chemistry. Available at: [Link] (Accessed: January 25, 2026).

  • Method of side-chain chlorination of 2-chloro-methylpyridine, Google Patents.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bifunctional Pyridine Building Blocks: A Comparative Analysis of 3-Bromo-2-(chloromethyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Bifunctional Pyridines in Modern Synthesis

In the intricate landscape of pharmaceutical and materials science research, the pyridine scaffold remains a cornerstone of molecular design.[1][2][3] Its presence in numerous FDA-approved drugs and advanced materials underscores its importance.[1][2] The true power of this heterocycle, however, is often unlocked through strategic functionalization. Bifunctional pyridine building blocks—those possessing two distinct reactive handles—are invaluable tools for medicinal chemists, enabling the efficient and controlled construction of complex molecular architectures. These building blocks serve as versatile linchpins in convergent synthetic strategies, allowing for the sequential or orthogonal introduction of different molecular fragments.

This guide provides an in-depth comparison of 3-Bromo-2-(chloromethyl)-5-methylpyridine with other key bifunctional pyridine alternatives. We will delve into the nuances of their reactivity, explore the causal factors behind experimental choices, and provide validated protocols to demonstrate their practical application. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal building block for their specific synthetic challenges.

Featured Building Block: this compound

Structure and Inherent Reactivity

This compound is a strategically designed building block offering two primary, orthogonally reactive sites:

  • C3-Bromo Group: This position is primed for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][4][5] This allows for the formation of a C-C bond, typically introducing an aryl or heteroaryl substituent. The electron-deficient nature of the pyridine ring can facilitate the oxidative addition step in the catalytic cycle.[6]

  • C2-Chloromethyl Group: The chloromethyl group is a classic electrophilic handle for nucleophilic substitution (SN2) reactions.[7][8] This site readily reacts with a variety of nucleophiles, including amines, phenols, thiols, and carbanions, providing a straightforward method for introducing diverse side chains.

The methyl group at the C5 position, while not a primary reactive site, influences the molecule's electronic properties and solubility.

Visualizing the Dual Reactivity

The diagram below illustrates the two primary reaction pathways available with this compound, highlighting its utility in divergent synthesis.

G cluster_0 Pathway A: Cross-Coupling cluster_1 Pathway B: Nucleophilic Substitution main This compound suzuki Suzuki-Miyaura Coupling (e.g., Ar-B(OH)2, Pd catalyst, Base) main->suzuki C3-Br Site sn2 SN2 Reaction (e.g., R-NH2, R-OH, R-SH) main->sn2 C2-CH2Cl Site productA Aryl-substituted (chloromethyl)pyridine suzuki->productA productB Amine/Ether/Thioether-linked (bromo)pyridine sn2->productB

Caption: Dual reaction pathways of this compound.

Comparative Analysis with Alternative Bifunctional Pyridines

The choice of a building block is rarely arbitrary. It is a strategic decision based on the desired substitution pattern, potential for side reactions, and the overall synthetic route. Let's compare our featured molecule with other common alternatives.

Building BlockStructureKey Reactive Sites & Strategic AdvantageCommon Applications & Considerations
This compound CC1=CC(Br)=C(CCl)N=C1C3-Br (Coupling), C2-CH2Cl (Substitution): Excellent for building core structures where a side chain is needed adjacent to a newly formed biaryl linkage.Ideal for synthesizing compounds with substitution at the 2 and 3 positions. The chloromethyl group is highly reactive.
2-Bromo-6-(chloromethyl)pyridine ClCC1=CC=CC(Br)=N1C2-Br (Coupling), C6-CH2Cl (Substitution): Offers a 1,3-relationship between the two introduced substituents. Symmetrically positioned handles can be advantageous in ligand synthesis.Often used in the synthesis of pincer ligands or molecules where substituents are on opposite sides of the nitrogen.
3-Bromo-2-chloro-5-methylpyridine [9][10]CC1=CC(Br)=C(Cl)N=C1C3-Br & C2-Cl (Differential Coupling): Allows for selective, sequential cross-coupling reactions. The C-Br bond is generally more reactive in Pd-catalyzed couplings than the C-Cl bond.Enables the synthesis of tri-substituted pyridines with high regiocontrol. The choice of catalyst and conditions is critical for selectivity.
5-Bromo-2-methylpyridin-3-amine [1][4]CC1=NC=C(Br)C(N)=C1C5-Br (Coupling), C3-NH2 (Acylation, etc.): The amino group can be a nucleophile, a site for diazotization, or a directing group. Offers different reactivity from a halomethyl group.Useful for building amides, sulfonamides, or for further heterocycle formation. The amine can sometimes interfere with coupling reactions if not protected.[1]
Pyridine-2-sulfinates [11](Varies)C2-SO2Na (Coupling): A modern, highly effective alternative to boronic acids for Suzuki-Miyaura couplings, especially for 2-substituted pyridines which can be problematic.Overcomes challenges of instability and low reactivity often seen with pyridine-2-boronates. Offers a robust method for creating 2-arylpyridines.[11]

Experimental Data & Protocols: A Field-Proven Perspective

To provide a tangible comparison, we present validated protocols for Suzuki-Miyaura cross-coupling reactions using two different building blocks. The choice of catalyst, base, and solvent is critical and is based on extensive experience in optimizing these transformations for pyridine-containing substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol demonstrates the formation of a C-C bond at the C3 position while preserving the reactive chloromethyl handle for subsequent functionalization.

Objective: To synthesize 2-(chloromethyl)-5-methyl-3-(4-methoxyphenyl)pyridine.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 220.5 mg), (4-methoxyphenyl)boronic acid (1.2 mmol, 182 mg), and sodium carbonate (2.5 mmol, 265 mg).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 mmol, 41 mg).

  • Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Expected Yield: 75-85%. The yield is high due to the efficient coupling at the electron-deficient pyridine ring, and the conditions are mild enough to prevent significant degradation of the chloromethyl group.

Protocol 2: Selective Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-5-methylpyridine

This protocol illustrates the selective reactivity of the C-Br bond over the C-Cl bond, a key advantage of this building block for sequential derivatization.

Objective: To synthesize 2-chloro-5-methyl-3-(4-methoxyphenyl)pyridine.

Methodology:

  • Reagent Preparation: In a microwave vial, combine 3-Bromo-2-chloro-5-methylpyridine (1.0 mmol, 206.5 mg)[9][10], (4-methoxyphenyl)boronic acid (1.1 mmol, 167 mg), and potassium carbonate (3.0 mmol, 414 mg).[12]

  • Catalyst Addition: Add a palladium catalyst known for selectivity, such as Palladium(II) acetate (0.02 mmol, 4.5 mg) and a suitable phosphine ligand like XPhos (0.05 mmol, 24 mg).

  • Solvent and Degassing: Add a degassed solvent system, typically 1,4-dioxane/water (4:1, 5 mL).[1] Seal the vial.

  • Reaction: Heat the reaction in a microwave reactor to 100-120 °C for 30-60 minutes.[12] Microwave heating often enhances selectivity and reduces reaction times.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Expected Yield: 80-90%. The higher reactivity of the C-Br bond towards oxidative addition with the Pd(0) catalyst allows for excellent selectivity, leaving the C-Cl bond intact for a potential second, more forcing, cross-coupling reaction (e.g., using a different catalyst system or higher temperatures).

Strategic Selection Workflow for Bifunctional Pyridines

The following decision tree, presented as a Graphviz diagram, outlines the logical process a synthetic chemist might follow when selecting an appropriate bifunctional pyridine building block.

G start Define Target Substitution Pattern q1 Desired relationship between new functional groups? start->q1 q2 Need for sequential, distinct C-C bond formations at two ring positions? q1->q2 Other res1 Use 3-Bromo-2-(chloromethyl)- 5-methylpyridine q1->res1 1,2 (Ortho) res2 Use 2-Bromo-6-(chloromethyl)- pyridine q1->res2 1,3 (Meta-like) q3 Is the C2 position the target for arylation? q2->q3 No res3 Use 3-Bromo-2-chloro- 5-methylpyridine q2->res3 Yes res4 Consider Pyridine-2-sulfinate or other activated C2 synthon q3->res4 Yes res5 Use 3-Bromo-5-(aryl)- pyridine derivatives q3->res5 No

Caption: Decision workflow for selecting a bifunctional pyridine building block.

Conclusion and Future Outlook

The judicious selection of building blocks is paramount to the success of any synthetic campaign. This compound stands out as a highly valuable reagent for constructing molecules with adjacent aryl and functionalized alkyl substituents on the pyridine core. Its predictable and orthogonal reactivity makes it a reliable choice for complex syntheses.

However, as we have demonstrated, it is not a one-size-fits-all solution. Alternatives like 3-Bromo-2-chloro-5-methylpyridine offer sophisticated pathways for sequential, site-selective couplings, while reagents such as pyridine sulfinates are solving long-standing challenges in the coupling of 2-halopyridines.[11]

As Senior Application Scientists, we advocate for a holistic approach. The optimal building block is the one that not only enables the desired transformation but also aligns with the broader goals of the project, including scalability, cost-effectiveness, and synthetic efficiency. By understanding the nuanced reactivity of each alternative, researchers can design more elegant and powerful synthetic routes, accelerating the discovery of next-generation pharmaceuticals and materials.

References

  • Shaheen, E., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information. [Link]

  • Gagnon, K. J., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Chemistry, 7(3), 54. [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(16), 4990–4991. [Link]

  • de Souza, M. V. N., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2977. [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Wang, Y., et al. (2019). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. New Journal of Chemistry, 43(3), 1369-1376. [Link]

  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442. [Link]

  • Mora-Radó, H., et al. (2021). Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. ChemMedChem, 16(2), 328-334. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. [Link]

  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • El-Ghanam, A. M. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 241-244. [Link]

  • Unsworth, W. P., et al. (2025). Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. Organic Letters. [Link]

  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2307–2314. [Link]

  • YouTube. (2017). Nucleophilic substitution of pyridine. [Link]

  • International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. [Link]

  • ResearchGate. (2015). Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Google Patents. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1. (1981). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. [Link]

  • ResearchGate. (2016). 2-Bromo-5-methylpyridine. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. [Link]

  • Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. [Link]

  • MDPI. (2019). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]

  • Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? [Link]

  • Nature Communications. (2017). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 3-Bromo-5-chloro-2-methoxypyridine as a Pharmaceutical Intermediate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-2-(chloromethyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 3-Bromo-2-(chloromethyl)-5-methylpyridine is fundamental to discovery. However, with the power of these reactive molecules comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper handling and disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our goal is to empower your laboratory with the knowledge to manage this substance confidently and in full compliance with safety regulations.

Hazard Identification and Risk Assessment: Understanding the Molecule

This compound is a halogenated pyridine derivative. Its structure, containing both bromine and chlorine, classifies it as a halogenated organic compound, which dictates specific handling and disposal pathways.[1][2] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally similar compounds like 3-Bromo-2-chloro-5-methylpyridine.

The primary hazards are associated with its reactivity and potential biological effects upon exposure. The GHS (Globally Harmonized System) classifications for similar compounds indicate significant risks that must be managed.[3]

Hazard Class GHS Hazard Statement Implication for Handling and Disposal
Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledAll handling must be conducted in a controlled environment (e.g., fume hood) to prevent ingestion, skin contact, or inhalation. Contaminated materials become hazardous waste.
Skin Corrosion/IrritationH315: Causes skin irritationImpervious gloves and protective clothing are mandatory to prevent chemical burns and irritation.
Serious Eye Damage/IrritationH319: Causes serious eye irritationChemical safety goggles and, for larger quantities, a face shield are essential to protect against splashes.
Specific Target Organ ToxicityH335: May cause respiratory irritationWork must be performed in a well-ventilated area, preferably a certified chemical fume hood, to avoid irritating the respiratory tract.

This table synthesizes GHS information from aggregated data on structurally related compounds.[3]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before any waste is handled, establishing a robust safety cordon through engineering controls and appropriate PPE is non-negotiable. The causality is simple: minimize all potential routes of exposure.

Engineering Controls
  • Chemical Fume Hood: All transfers and manipulations of this compound, including adding it to a waste container, must be performed inside a properly functioning and certified chemical fume hood.[4]

  • Eyewash Stations and Safety Showers: These must be readily accessible and within a 10-second travel distance from the work area.[5][6]

Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but of chemical compatibility.

Protection Type Specification Rationale and Best Practices
Eye and Face ANSI Z87.1-compliant chemical splash goggles.[5] A face shield should be worn over goggles when handling larger volumes.[7][8]Protects against splashes and vapors that can cause serious eye irritation or damage.
Hand Nitrile or Neoprene gloves.[7][9]These materials offer broad resistance to the solvents and reactive functional groups present in halogenated pyridines.[10] Always double-glove when handling concentrated waste. Discard gloves immediately if contamination is suspected.[9]
Body Fully-buttoned laboratory coat. A chemically resistant apron is recommended for transfers.Provides a barrier against accidental spills on clothing and skin.[9]
Respiratory Not typically required when work is conducted within a certified fume hood.If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5][11]

Spill and Emergency Procedures

Even with meticulous planning, accidents can occur. A clear, pre-defined emergency plan is critical.

Small Spill (Contained within a Fume Hood)
  • Alert Colleagues: Notify others in the immediate area.

  • Ensure PPE: Don appropriate PPE, including double gloves and goggles.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (for Bromine Content): For spills involving brominated compounds, after initial absorption, the residue can be cautiously neutralized with a 5-10% solution of sodium thiosulfate.[13][14]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.[12][13]

  • Decontaminate: Wipe the spill area with the sodium thiosulfate solution, followed by soap and water.[14]

  • Dispose of PPE: All contaminated PPE must be disposed of as hazardous waste.

Large Spill (Outside a Fume Hood)
  • EVACUATE: Immediately evacuate the laboratory and alert all personnel.

  • ISOLATE: Close the doors to the affected area to contain vapors.

  • CALL FOR HELP: Contact your institution's Environmental Health & Safety (EHS) office and/or emergency services (911).[4]

  • DO NOT ATTEMPT TO CLEAN UP: A large spill of a hazardous, volatile compound requires specialized training and equipment.[4]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][9]

  • Eye Contact: Flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

The Disposal Plan: A Step-by-Step Protocol

The disposal of this compound is governed by its classification as a halogenated organic waste. Such wastes are regulated under the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally.[15][16]

Caption: Workflow for the proper disposal of halogenated chemical waste.

Step 1: Waste Characterization and Segregation

  • Identify: This waste stream must be clearly identified as "Halogenated Organic Waste."

  • Segregate: Critically, do not mix halogenated waste with non-halogenated waste.[2][17] Co-mingling can significantly increase disposal costs and complexity. It is also crucial to avoid mixing with incompatible materials like strong oxidizing agents, acids, or bases.[5][18]

Step 2: Container Selection and Labeling

  • Container: Use a designated, chemically resistant container (e.g., polyethylene or glass) with a secure, vapor-tight lid.[4][12] Ensure the container is in good condition and free from leaks.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a complete list of its contents, including "this compound" and any solvents used.[4] Attach the label as soon as the first drop of waste is added.

Step 3: Waste Accumulation

  • Location: All waste transfers must occur in a chemical fume hood.[4]

  • Procedure: Carefully pour or transfer the waste into the labeled container, avoiding splashes. Keep the container sealed at all times when not actively adding waste.

  • Storage: Store the sealed container in a designated, secondary containment area away from general laboratory traffic and incompatible chemicals.[5]

Step 4: Final Disposal

  • Professional Disposal: The only acceptable disposal method for this type of chemical is through a licensed hazardous waste management company.[5][6] Your institution's EHS department will coordinate this.

  • Methodology: The standard and environmentally preferred disposal method for halogenated organic compounds is high-temperature incineration (typically 820°C - 1,600°C).[19] This process is necessary to ensure the complete destruction of the hazardous molecule, breaking the stable carbon-halogen bonds and preventing the formation of persistent organic pollutants like dioxins.[20] Landfilling is not an appropriate disposal method for this chemical.[15]

By adhering to this comprehensive plan, you ensure that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection.

References

  • AWS. (2016, December 16). SAFETY DATA SHEET BROMICIDE® GRANULES (US). [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (1998, April). Environmental Fact Sheet, Organobromine. [Link]

  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • ACTenviro. (2023, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. [Link]

  • Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management. [Link]

  • Sciencemadness Wiki. (2023, August 20). Proper disposal of chemicals. [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. I-WASTE DST. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. [Link]

  • GOV.UK. (n.d.). Bromine: incident management. [Link]

  • University of Illinois. (n.d.). Chemical Spill. Division of Research Safety. [Link]

  • Princeton University. (n.d.). Section 6C: Protective Equipment. Office of Environmental Health and Safety. [Link]

  • Google Patents. (1995, July 25).
  • Agency for Toxic Substances and Disease Registry. (1992, April). Toxicological Profile for Pyridine. [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. [Link]

  • Creative Safety Supply. (2023, April 8). Understanding Solvents and PPE for Chemical Safety. [Link]

  • U.S. Environmental Protection Agency. (2024, March 24). Exposure Assessment Tools by Chemical Classes - Other Organics. [Link]

  • U.S. Department of Transportation. (n.d.). Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • U.S. Environmental Protection Agency. (2002, October). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-(chloromethyl)-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-(chloromethyl)-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.